4-Aminotetrahydropyran hydrochloride
Overview
Description
4-Aminotetrahydropyran contains the tetrahydropyran ring, which is the most frequently reported three-dimensional ring system in marketed drugs, and is second only to the phenyl ring when two-dimensional rings are included . It can be used as a reactant/reagent in the synthesis of aminothiazole compounds for use in the treatment of cancer .
Synthesis Analysis
4-Aminotetrahydropyran can be synthesized from 4-cyanotetrahydropyran and sodium hydroxide solution as raw materials to synthesize 4-formamide tetrahydropyran, and then slowly add sodium hypochlorite solution to 4-formamide tetrahydropyran . It was originally prepared by treating ethyl 2,4-dichloropyridine-5-carboxylate with 4-aminotetrahydropyran hydrochloride using potassium carbonate as base .Molecular Structure Analysis
The molecular formula of 4-Aminotetrahydropyran hydrochloride is C5H12ClNO . The average mass is 137.608 Da and the monoisotopic mass is 137.060745 Da .Chemical Reactions Analysis
4-Aminotetrahydropyran can be used as a reactant/reagent in the synthesis of aminothiazole compounds for use in the treatment of cancer .Physical And Chemical Properties Analysis
4-Aminotetrahydropyran hydrochloride is a liquid with a refractive index of n20/D 1.463 and a density of 0.977 g/cm3 at 25 °C .Scientific Research Applications
Synthesis and Reactivity
4-Aminotetrahydropyran hydrochloride and its derivatives have garnered attention in the scientific community for their potential in drug discovery and material synthesis. The synthesis of functionalized tetrahydropyran scaffolds, like 4-aminotetrahydropyran, demonstrates their potential in library synthesis for drug discovery. The pivotal 4-hydroxytetrahydropyran scaffold can be adeptly transformed into other functional derivatives, showcasing its versatility in medicinal chemistry (Nortcliffe et al., 2017). Moreover, the synthesis, characterization, and DNA binding studies of rhenium(I) and (V) compounds with Schiff bases derived from 4-aminotetrahydropyran underline its potential in biochemistry and molecular biology, especially in understanding the interaction of these complexes with DNA (Jadoo et al., 2017).
Organic Solvent Applications
4-Aminotetrahydropyran hydrochloride derivatives find extensive applications as solvents in organic reactions. For instance, 4-Methyltetrahydropyran (4-MeTHP) is highlighted for its hydrophobic properties and its broad application to a spectrum of organic reactions, including radical, Grignard, and Wittig reactions, among others. This makes 4-MeTHP a potential substitute for conventional ethers and halogenated solvents, with a consideration for green chemistry perspectives (Kobayashi et al., 2019).
Chemical Reactivity and Practical Significance
The chemical reactivity and practical significance of 4-aminotetrahydropyran hydrochloride derivatives are profound, as seen in the study of 2-amino-4H-pyrans. These compounds exhibit a range of solubilities and are used in various biological applications, including the inhibition of smooth muscle cell proliferation and cell growth, highlighting their potential in medicinal chemistry (Litvinov & Shestopalov, 2011).
Safety and Hazards
4-Aminotetrahydropyran hydrochloride is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
oxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-5-1-3-7-4-2-5;/h5H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZSCXIYGVEHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656948 | |
Record name | Oxan-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33024-60-1 | |
Record name | Tetrahydro-2H-pyran-4-amine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33024-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 112471 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033024601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33024-60-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxan-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Pyran-4-amine, tetrahydro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Aminotetrahydropyran hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oxan-4-amine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VE27D8V46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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